4-(p-Tolylamino-methyl)-1H-quinolin-2-one

Description

BenchChem offers high-quality 4-(p-Tolylamino-methyl)-1H-quinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(p-Tolylamino-methyl)-1H-quinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

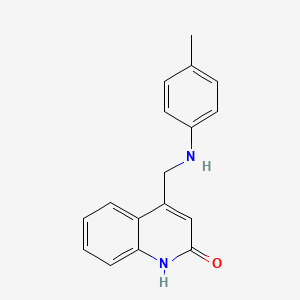

4-[(4-methylanilino)methyl]-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-12-6-8-14(9-7-12)18-11-13-10-17(20)19-16-5-3-2-4-15(13)16/h2-10,18H,11H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTZDUKNLNOJMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC2=CC(=O)NC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(p-Tolylaminomethyl)-1H-quinolin-2-one

Foreword: The Quinolin-2-one Scaffold - A Privileged Structure in Medicinal Chemistry

The quinolin-2-one nucleus is a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] This bicyclic heterocyclic scaffold, consisting of a benzene ring fused to a pyridin-2-one ring, offers a versatile platform for chemical modification, enabling the modulation of its physicochemical and pharmacological properties.[1] Derivatives of quinolin-2-one have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1]

This guide focuses on a specific derivative, 4-(p-Tolylaminomethyl)-1H-quinolin-2-one, a molecule of interest for its potential applications in drug discovery. The introduction of a p-tolylaminomethyl moiety at the 4-position of the quinolin-2-one core presents a unique combination of structural features that may confer valuable biological activities. This document provides a comprehensive overview of the synthetic route to this compound and the analytical techniques employed for its thorough characterization, aimed at researchers, scientists, and professionals in the field of drug development.

I. Strategic Synthesis of 4-(p-Tolylaminomethyl)-1H-quinolin-2-one

The synthesis of the target compound is strategically designed as a two-step process. This approach ensures a high degree of purity and yield by first creating a reactive intermediate, which is then coupled with the desired amine.

Step 1: Synthesis of the Key Intermediate: 4-(Chloromethyl)-1H-quinolin-2-one

The initial and crucial step in this synthetic sequence is the conversion of the readily available 4-hydroxy-1H-quinolin-2-one to the more reactive 4-(chloromethyl)-1H-quinolin-2-one. This transformation is a critical activation step, preparing the scaffold for the subsequent nucleophilic substitution.

Reaction Rationale: The hydroxyl group at the 4-position of the quinolin-2-one ring is a poor leaving group. To facilitate a nucleophilic substitution, it must be converted into a better leaving group. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose, as it reacts with the hydroxyl group to form a chlorosulfite intermediate, which then readily undergoes nucleophilic attack by the chloride ion, yielding the desired chloromethyl derivative and gaseous byproducts (SO₂ and HCl), driving the reaction to completion.

Experimental Protocol: Synthesis of 4-(Chloromethyl)-1H-quinolin-2-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxy-1H-quinolin-2-one (1.0 eq.) in an excess of thionyl chloride (SOCl₂) (e.g., 10-15 eq.). The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of thionyl chloride.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 79 °C) and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice to quench the excess thionyl chloride. This is a highly exothermic process and should be done with caution.

-

Purification: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 4-(chloromethyl)-1H-quinolin-2-one as a solid.

Figure 1: Synthesis of 4-(Chloromethyl)-1H-quinolin-2-one.

Step 2: Nucleophilic Substitution to Yield 4-(p-Tolylaminomethyl)-1H-quinolin-2-one

With the activated intermediate in hand, the final step involves a nucleophilic substitution reaction where the chlorine atom is displaced by the amino group of p-toluidine.

Reaction Rationale: The carbon atom of the chloromethyl group is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom. The nitrogen atom of p-toluidine possesses a lone pair of electrons, making it a good nucleophile. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of p-toluidine attacks the electrophilic carbon, leading to the displacement of the chloride ion and the formation of the desired C-N bond.

Experimental Protocol: Synthesis of 4-(p-Tolylaminomethyl)-1H-quinolin-2-one

-

Reaction Setup: In a round-bottom flask, dissolve 4-(chloromethyl)-1H-quinolin-2-one (1.0 eq.) and p-toluidine (1.1-1.2 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The presence of a non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), is recommended to neutralize the hydrochloric acid generated during the reaction.

-

Reaction Execution: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours (typically 4-6 hours). Monitor the reaction progress by TLC.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Alternatively, the reaction mixture can be poured into water to precipitate the product.

-

Purification: The crude product is collected by vacuum filtration, washed with water, and then purified. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate, is a common method to obtain the pure 4-(p-Tolylaminomethyl)-1H-quinolin-2-one.

Figure 2: Synthesis of 4-(p-Tolylaminomethyl)-1H-quinolin-2-one.

II. Comprehensive Characterization of 4-(p-Tolylaminomethyl)-1H-quinolin-2-one

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of 4-(p-Tolylaminomethyl)-1H-quinolin-2-one.

¹H NMR Spectroscopy:

The proton NMR spectrum will provide information about the number of different types of protons and their connectivity.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Quinolin-2-one NH | 11.5 - 12.0 | Broad Singlet | 1H |

| Aromatic Protons (Quinolinone Ring) | 7.0 - 8.0 | Multiplets | 4H |

| Aromatic Protons (p-Tolyl Ring) | 6.5 - 7.2 | Two Doublets | 4H |

| Methylene Protons (-CH₂-) | ~4.5 | Singlet or Doublet | 2H |

| Methyl Protons (-CH₃) | ~2.2 | Singlet | 3H |

| Amine NH | Variable (4.0 - 6.0) | Broad Singlet | 1H |

Causality of Chemical Shifts:

-

The quinolin-2-one NH proton is highly deshielded due to the anisotropic effect of the carbonyl group and its involvement in hydrogen bonding, resulting in a downfield chemical shift.

-

The aromatic protons of both the quinolinone and p-tolyl rings resonate in the typical aromatic region. The specific chemical shifts and coupling patterns will depend on the electronic environment of each proton.

-

The methylene protons are adjacent to both an aromatic ring and a nitrogen atom, leading to a chemical shift around 4.5 ppm.

-

The methyl protons of the p-tolyl group are in a typical benzylic position, resulting in a chemical shift of approximately 2.2 ppm.

¹³C NMR Spectroscopy:

The carbon NMR spectrum provides information about the number of different types of carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 160 - 165 |

| Aromatic Carbons (Quinolinone & p-Tolyl Rings) | 110 - 150 |

| Methylene Carbon (-CH₂-) | 45 - 55 |

| Methyl Carbon (-CH₃) | ~20 |

Causality of Chemical Shifts:

-

The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom, resulting in a significant downfield shift.

-

The aromatic carbons resonate in a broad range depending on their substitution and electronic environment.

-

The methylene carbon is influenced by the adjacent aromatic ring and nitrogen atom.

-

The methyl carbon of the p-tolyl group appears in the typical aliphatic region.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| N-H (Amide) | 3200 - 3400 | Stretching |

| N-H (Amine) | 3300 - 3500 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Amide) | 1650 - 1680 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

Interpretation of the Spectrum: The IR spectrum will provide clear evidence for the presence of the key functional groups: the amide and amine N-H stretches, the characteristic amide C=O stretch, and the aromatic C=C and C-H vibrations, confirming the successful synthesis of the target molecule.

C. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Expected Mass Spectrum Data:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of 4-(p-Tolylaminomethyl)-1H-quinolin-2-one (C₁₇H₁₆N₂O), which is 264.32 g/mol .

-

Fragmentation Pattern: Common fragmentation pathways for this molecule would likely involve the cleavage of the benzylic C-N bond, leading to fragments corresponding to the p-tolylamino moiety and the quinolin-2-one-methyl cation.

Figure 3: Plausible Mass Spectrometry Fragmentation.

III. Conclusion and Future Perspectives

This technical guide has outlined a robust and logical synthetic pathway for the preparation of 4-(p-Tolylaminomethyl)-1H-quinolin-2-one and detailed the comprehensive analytical methods required for its unambiguous characterization. The strategic two-step synthesis, involving the activation of the 4-position followed by nucleophilic substitution, provides an efficient route to this class of compounds. The multi-faceted spectroscopic approach ensures the structural integrity and purity of the final product.

The information presented herein serves as a valuable resource for researchers engaged in the synthesis of novel quinolin-2-one derivatives. The potential biological activities of 4-(p-Tolylaminomethyl)-1H-quinolin-2-one warrant further investigation, and this guide provides the foundational chemical knowledge necessary for such exploratory studies. Future work could involve the optimization of the reaction conditions to improve yields and the exploration of a broader range of substituted anilines to generate a library of analogues for structure-activity relationship (SAR) studies.

IV. References

-

Supporting Information. Available at: [Link]. (Accessed: January 17, 2026).

-

Molecules. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. Available at: [Link]. (Accessed: January 17, 2026).

-

Molecules. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]. (Accessed: January 17, 2026).

-

Molecules. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. MDPI. Available at: [Link]. (Accessed: January 17, 2026).

-

Molecules. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. MDPI. Available at: [Link]. (Accessed: January 17, 2026).

-

Molecules. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]. (Accessed: January 17, 2026).

-

NIST. p-Aminotoluene. National Institute of Standards and Technology. Available at: [Link]. (Accessed: January 17, 2026).

-

NIST. 2(1H)-Quinolinone. National Institute of Standards and Technology. Available at: [Link]. (Accessed: January 17, 2026).

-

NIST. 4(1H)-Quinolinone, 1-methyl-. National Institute of Standards and Technology. Available at: [Link]. (Accessed: January 17, 2026).

-

SpectraBase. 4-Methyl-2(1H)-quinolinone. Available at: [Link]. (Accessed: January 17, 2026).

-

SpectraBase. Quinoline. Available at: [Link]. (Accessed: January 17, 2026).

-

YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Available at: [Link]. (Accessed: January 17, 2026).

-

YouTube. 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Available at: [Link]. (Accessed: January 17, 2026).

-

YouTube. nucleophilic aromatic substitutions. Available at: [Link]. (Accessed: January 17, 2026).

-

Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]. (Accessed: January 17, 2026).

-

Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available at: [Link]. (Accessed: January 17, 2026).

-

Organic Chemistry. Chapter 8: Nucleophilic substitutions. Available at: [Link]. (Accessed: January 17, 2026).

Sources

A Technical Guide to the Biological Activity of Novel Quinolin-2-one Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinolin-2-one (carbostyril) scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous synthetic compounds and natural products with a vast array of biological activities.[1] This bicyclic system, which features a benzene ring fused to a 2-pyridone ring, is a versatile template for developing new therapeutic agents.[1] Derivatives have been extensively investigated and show significant promise in key therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2] This guide provides a detailed examination of the synthesis, biological activities, and mechanisms of action of novel quinolin-2-one derivatives. It includes field-proven experimental protocols, quantitative data summaries, and structure-activity relationship (SAR) insights to serve as a comprehensive resource for professionals in drug discovery and development.

Synthetic Strategies for Quinolin-2-one Derivatives

The synthesis of the quinolin-2-one core can be accomplished through various chemical pathways. A common and effective method involves the chemical transformation of coumarin derivatives. One widely used approach is the reaction of a substituted coumarin with hydrazine hydrate in a solvent such as pyridine or ethanol.[1][3] This reaction proceeds through the opening of the coumarin's lactone ring, followed by an intramolecular cyclization to form an N-amino-quinolin-2-one derivative, which can be further modified.[1][4]

Caption: General synthetic workflow for N-amino-quinolin-2-one derivatives from coumarins.

Anticancer Activity: A Prominent Therapeutic Application

Quinolin-2-one derivatives are a significant class of anticancer agents, with some compounds, such as Dovitinib, having advanced into clinical use.[1] Their cytotoxic effects are exerted through diverse mechanisms, including kinase inhibition, cell cycle arrest, and the induction of apoptosis.[1][5]

Mechanism of Action: Kinase Inhibition

A primary mechanism for the anticancer effects of these derivatives is the inhibition of protein tyrosine kinases (PTKs), which are crucial in signaling pathways that regulate cell proliferation, survival, and angiogenesis.[6] Overexpression of PTKs like the Epidermal Growth Factor Receptor (EGFR) is common in many cancers.[7] Novel quinolin-2-one derivatives have been designed as potent EGFR inhibitors.[7] For instance, compounds have been synthesized that show EGFR inhibitory activity with IC₅₀ values in the nanomolar range.[7] This inhibition blocks downstream signaling, leading to reduced tumor cell viability.

Caption: Inhibition of the EGFR signaling pathway by a quinolin-2-one derivative.

Mechanism of Action: Apoptosis and Cell Cycle Arrest

Many quinolin-2-one derivatives induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.[8] Studies have shown that certain derivatives can cause cell cycle arrest in the G2/M phase.[6][8] This is often followed by the cleavage of Poly (ADP-ribose) polymerase (PARP) and modulation of key apoptotic proteins like Bax and Bcl-2, ultimately leading to cell death.[7][8]

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of novel quinolin-2-one derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values are determined to quantify their potency.

| Compound Class | Target Cell Line | Potency (GI₅₀ / IC₅₀) | Mechanism of Action | Reference |

| Naphthalene-bis-triazole-bis-quinolin-2-ones | Various Cancer Lines | 34 nM - 134 nM (GI₅₀) | EGFR Inhibition, Apoptosis | [7] |

| Quinoline-Chalcone Hybrids | A549 (Lung), K-562 (Leukemia) | 1.91 µM (IC₅₀, A549) | PI3K/Akt/mTOR Pathway Inhibition | [6] |

| Quinoline-2-carboxamides | PC-3 (Prostate) | 1.29 µM (GI₅₀) | Pim-1 Kinase Inhibition | [9] |

Antimicrobial Activity

The rise of multidrug-resistant (MDR) bacteria presents a global health crisis, necessitating the discovery of new antibiotics.[10] Quinolin-2-one derivatives have emerged as promising antibacterial agents, particularly against Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[10]

Mechanism of Action: Enzyme Inhibition

One key mechanism of antibacterial action is the inhibition of essential bacterial enzymes. Dihydrofolate reductase (DHFR) is a critical enzyme in the folic acid synthesis pathway, which is vital for bacterial survival. Certain quinolin-2-one derivatives have been identified as potent inhibitors of the DHFR enzyme, with IC₅₀ values more potent than the conventional antibiotic trimethoprim.[10]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Target Organism | Potency (MIC in µg/mL) | Proposed Target | Reference |

| 6c | MRSA | 0.75 | Dihydrofolate Reductase (DHFR) | [10] |

| 6c | VRE (E. faecalis) | 0.75 | Dihydrofolate Reductase (DHFR) | [10] |

| 6l | MRSA | 1.25 | Dihydrofolate Reductase (DHFR) | [10] |

| 6o | MRSA | 2.50 | Dihydrofolate Reductase (DHFR) | [10] |

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for standard assays used to evaluate the biological activity of quinolin-2-one derivatives.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.

Objective: To determine the IC₅₀ value of novel quinolin-2-one derivatives.

Materials:

-

Human cancer cell line (e.g., A549, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Test Compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microtiter plates

Step-by-Step Methodology:

-

Cell Seeding: Harvest logarithmically growing cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the quinolin-2-one derivatives in the growth medium.[1] After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[1]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[1]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1] Gently shake the plate for 10 minutes.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC values of novel quinolin-2-one derivatives against bacterial strains.

Materials:

-

Bacterial strain (e.g., MRSA)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test Compounds (dissolved in DMSO)

-

Positive control antibiotic (e.g., Daptomycin)

-

96-well microtiter plates

Step-by-Step Methodology:

-

Compound Dilution: Dispense 50 µL of CAMHB into each well of a 96-well plate. Prepare a 2-fold serial dilution of the test compounds directly in the plate, starting from the second well, to achieve final concentrations ranging (for example) from 128 µg/mL to 0.25 µg/mL. The first well contains the compound without bacteria (sterility control), and a separate well contains only broth and inoculum (growth control).

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[1] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well (except the sterility control).[1]

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[1]

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[1]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is critical for rational drug design.[1] For quinolin-2-one derivatives, SAR studies have highlighted several key features:

-

Substituents on the Benzene Ring: The nature and position of substituents on the fused benzene ring can significantly impact potency and selectivity. For example, electron-withdrawing or bulky groups can influence interactions with target enzymes or receptors.[11]

-

Modifications at the N-1 Position: The nitrogen atom of the pyridone ring is a common site for modification, allowing for the introduction of various side chains that can modulate pharmacokinetic properties and target engagement.

-

Substituents at the C-4 Position: The C-4 position is another key site for functionalization. Introducing different moieties here can lead to distinct biological profiles, such as enhanced anticancer or antimicrobial activity.

These SAR insights provide a foundation for optimizing lead compounds to achieve improved potency, better selectivity, and more favorable drug-like properties.[1]

Conclusion and Future Directions

Novel quinolin-2-one derivatives constitute a highly versatile and pharmacologically significant class of compounds. Their proven efficacy in preclinical models for cancer and infectious diseases underscores their potential as templates for next-generation therapeutics. The diverse mechanisms of action, from kinase inhibition to enzyme disruption, provide multiple avenues for therapeutic intervention.

Future research should focus on leveraging SAR insights to design derivatives with enhanced target specificity and improved safety profiles. The exploration of novel hybrid molecules, which combine the quinolin-2-one scaffold with other pharmacophores, may lead to synergistic effects and the ability to overcome drug resistance mechanisms.[6] Continued investigation into the less-explored biological activities, such as anti-inflammatory and CNS effects, could further broaden the therapeutic utility of this remarkable scaffold.[1][12]

References

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018). ResearchGate. [Link]

-

El-Sheref, E. M., Ameen, M. A., El-Shaieb, K. M., Abdel-Latif, F. F., Abdel-naser, A. I., Brown, A. B., Bräse, S., Fathy, H. M., Ahmad, I., Patel, H., Gomaa, H. A. M., Youssif, B. G. M., & Mohamed, A. H. (2022). Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action. Molecules, 27(24), 8783. [Link]

-

Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2023). MDPI. [Link]

-

Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2015). American Journal of Organic Chemistry. [Link]

-

Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2015). ResearchGate. [Link]

-

Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

-

A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020). ResearchGate. [Link]

-

Al-Warhi, T., Rizvi, S. U. M. D., & Al-Mahmoud, G. A. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(60), 36583-36604. [Link]

-

Synthesis and Biological Evaluation of Some Novel Hetroaryl Quinolinone Derivatives. (2023). ResearchGate. [Link]

-

Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. (2014). Saudi Pharmaceutical Journal, 22(2), 145-154. [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry, 12(5), 6592-6611. [Link]

-

Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. (2024). World News of Natural Sciences, 55, 25-32. [Link]

-

Quinoline derivatives with anti-inflammatory activity. (2022). ResearchGate. [Link]

-

Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (2014). Medicinal Chemistry Research, 23(1), 228-242. [Link]

-

SAR of quinoline derivatives as VEGFR-2 Inhibitors. (2020). ResearchGate. [Link]

-

SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2024). Research Square. [Link]

-

Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. (2022). ResearchGate. [Link]

-

El-Nassan, H. B., Aboutabl, M. E., El-Sayed, M. A. A., Abdel-Aziz, M., & Al-Abdullah, E. S. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. SN Applied Sciences, 5(11), 329. [Link]

-

Review on Antimicrobial Activity of Quinoline. (2022). Human Journals. [Link]

-

Recent Developments on Antimicrobial Quinoline Chemistry. (2015). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 7. Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | MDPI [mdpi.com]

- 9. ijmphs.com [ijmphs.com]

- 10. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of 4-(p-Tolylamino-methyl)-1H-quinolin-2-one

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2-one scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including potent anticancer effects. This technical guide focuses on a specific derivative, 4-(p-Tolylamino-methyl)-1H-quinolin-2-one, providing a comprehensive overview of its chemical properties and, most critically, a proposed framework for elucidating its mechanism of action. While the precise molecular targets of this compound remain an active area of investigation, this document synthesizes the current understanding of related quinolinone compounds to propose likely signaling pathways and provides detailed, field-proven experimental protocols for their validation. This guide is intended to empower researchers and drug development professionals to systematically investigate the therapeutic potential of this promising compound.

Introduction: The Quinolin-2-one Scaffold as a Foundation for Drug Discovery

The quinolin-2-one core, a bicyclic aromatic nitrogen-containing heterocycle, is a cornerstone of numerous drug discovery programs. Its rigid structure provides a unique three-dimensional arrangement for substituent groups, allowing for the fine-tuning of its pharmacological properties. This has led to the investigation of quinolin-2-one derivatives for a multitude of therapeutic applications, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities[1]. The significance of 4-(p-Tolylamino-methyl)-1H-quinolin-2-one lies in its classification as a 4-(aminomethyl)quinolin-2(1H)-one derivative, a subclass that has shown potent anticancer activity against cell lines such as A549[1].

Table 1: Chemical Properties of 4-(p-Tolylamino-methyl)-1H-quinolin-2-one

| Property | Value |

| CAS Number | 333984-13-7[1][2] |

| Molecular Formula | C₁₇H₁₆N₂O[1] |

| Molecular Weight | 264.32 g/mol [1] |

| Synonyms | 4-((p-Tolylamino)methyl)quinolin-2(1H)-one[1] |

Proposed Mechanism of Action: A Multi-Targeted Approach to Cancer Therapy

While the exact mechanism of action for 4-(p-Tolylamino-methyl)-1H-quinolin-2-one has not been fully elucidated, extensive research on related quinolin-4-one derivatives provides a strong foundation for hypothesizing its molecular targets. The prevailing evidence suggests that these compounds do not act on a single target but rather exert their effects through the modulation of multiple key cellular pathways involved in cancer cell proliferation and survival. Potential mechanisms include the inhibition of topoisomerase II, protein kinases, and phosphoinositide 3-kinases (PI3K), which can ultimately lead to apoptosis and cell cycle arrest[1][3].

Inhibition of Topoisomerase II

Topoisomerase II is a critical enzyme responsible for resolving DNA topological problems during replication and transcription. Its inhibition leads to the accumulation of DNA double-strand breaks and subsequent cell death. Several quinolone-based compounds have been shown to target this enzyme.

Modulation of Protein Kinase Signaling

Protein kinases are key regulators of a vast array of cellular processes, and their dysregulation is a hallmark of cancer. The quinolinone scaffold is a common feature in many kinase inhibitors. It is plausible that 4-(p-Tolylamino-methyl)-1H-quinolin-2-one could inhibit the activity of kinases involved in pro-survival signaling pathways such as the PI3K/Akt/mTOR pathway.

Disruption of Tubulin Polymerization

Some quinoline-4-ones have been identified as potent inhibitors of tubulin polymerization, a process essential for mitotic spindle formation and cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest in the G2/M phase and trigger apoptosis.

A Proposed Research Workflow for Mechanism of Action Elucidation

To systematically investigate the mechanism of action of 4-(p-Tolylamino-methyl)-1H-quinolin-2-one, a multi-pronged approach is recommended. The following experimental workflow is designed to first confirm its anticancer activity and then to dissect the underlying molecular pathways.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Cell Viability Assay (MTT)

This protocol is designed to assess the cytotoxic effects of 4-(p-Tolylamino-methyl)-1H-quinolin-2-one on a panel of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

4-(p-Tolylamino-methyl)-1H-quinolin-2-one (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well.

-

Incubate the plate for at least 2 hours at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Western Blot Analysis for PI3K/Akt Pathway

This protocol aims to determine if the compound inhibits the PI3K/Akt signaling pathway.

Materials:

-

Cancer cells treated with the compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature the protein lysates by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

Proposed Signaling Pathway

Based on the potential mechanisms of action, the following signaling pathway is proposed for 4-(p-Tolylamino-methyl)-1H-quinolin-2-one.

Caption: Proposed signaling pathway for the anticancer activity of the compound.

Conclusion and Future Directions

4-(p-Tolylamino-methyl)-1H-quinolin-2-one is a promising compound within the well-established class of quinolin-2-one derivatives. While its precise mechanism of action requires further investigation, the evidence from related compounds strongly suggests a multi-targeted approach involving the inhibition of key proteins and signaling pathways essential for cancer cell survival. The experimental framework provided in this guide offers a systematic approach to elucidating its molecular targets and validating its therapeutic potential. Future studies should focus on in vivo efficacy studies in relevant animal models and further structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

-

Jampilek, J., et al. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules. 2015;20(8):13833-13854. Available from: [Link]

-

Bielawska, A., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. 2021;26(21):6493. Available from: [Link]

Sources

Whitepaper: A Strategic In Vitro Evaluation of 4-(p-Tolylamino-methyl)-1H-quinolin-2-one Cytotoxicity

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The quinolin-2-one scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential[1]. Its derivatives have been extensively investigated for a range of biological activities, including potent anticancer effects[2][3]. This guide presents a comprehensive, scientifically-grounded strategy for the in vitro evaluation of a specific derivative, 4-(p-Tolylamino-methyl)-1H-quinolin-2-one. We move beyond a simple recitation of protocols to provide a logical, field-tested workflow that a drug development professional would employ. This whitepaper details a two-phase experimental plan, beginning with a primary cytotoxicity screen to establish dose-dependent efficacy, followed by a mechanistic analysis to determine the mode of cell death. Each protocol is designed as a self-validating system with embedded controls, ensuring the generation of robust, interpretable, and publication-ready data.

Introduction: The Rationale for Investigating 4-(p-Tolylamino-methyl)-1H-quinolin-2-one

The quinoline ring system is a cornerstone in the development of anticancer agents, with derivatives demonstrating a wide array of action mechanisms, including DNA intercalation, cell cycle arrest, apoptosis induction, and the inhibition of critical signaling pathways like those involving tyrosine kinases[2]. Specifically, the 4-(aminomethyl)quinolin-2(1H)-one subclass, to which our target compound belongs, has shown promise as a source of potent anticancer agents, even without the more commonly studied substitutions at other positions[1].

The specific compound, 4-(p-Tolylamino-methyl)-1H-quinolin-2-one, combines the quinolinone core with a tolyl-amino-methyl side chain at the 4-position. This substitution invites investigation, as it may confer novel target specificity or enhanced potency. Therefore, a systematic in vitro evaluation is the critical first step to characterizing its potential as a therapeutic candidate. Our objective is to ascertain not only if the compound kills cancer cells but, more importantly, how it does so.

Phase 1: Primary Viability & Cytotoxicity Screening

Causality & Experimental Choice: Before investing resources in complex mechanistic studies, we must first establish a fundamental biological effect. The primary question is: Does the compound impact cancer cell viability in a dose-dependent manner? For this, the MTT assay is a gold-standard, robust, and high-throughput colorimetric method. It measures the metabolic activity of a cell population, which serves as a reliable proxy for cell viability[4][5]. A reduction in the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its purple formazan product by mitochondrial dehydrogenases indicates a loss of viable cells[6].

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed for a 96-well plate format and can be adapted for various adherent cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colon carcinoma).

Materials:

-

Selected cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

4-(p-Tolylamino-methyl)-1H-quinolin-2-one, dissolved in DMSO to create a 10 mM stock

-

MTT reagent (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette and microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density ensures cells are in an exponential growth phase and do not reach confluence during the experiment[5]. Include wells for "no cell" blanks.

-

Adhesion & Growth: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the compound stock in a serum-free medium. A typical concentration range for a novel compound would be 0.1, 1, 5, 10, 25, 50, and 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions.

-

Trustworthiness Control: Include wells with vehicle control (DMSO concentration matched to the highest compound dose) and untreated cells (medium only).

-

-

Incubation: Incubate the plate for a standard exposure time, typically 48 or 72 hours.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL)[6].

-

Formazan Formation: Incubate for 2-4 hours at 37°C. During this time, viable cells will produce visible purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals[7]. Mix thoroughly by gentle pipetting or shaking.

-

Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

Data Presentation & Interpretation

The raw absorbance data is processed to calculate the percentage of cell viability relative to the vehicle control. This data is then used to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Table 1: Representative IC50 Data for 4-(p-Tolylamino-methyl)-1H-quinolin-2-one

| Cell Line | Tissue of Origin | IC50 (µM) after 48h |

| A549 | Lung Carcinoma | 12.5 |

| MCF-7 | Breast Adenocarcinoma | 8.2 |

| HCT-116 | Colon Carcinoma | 15.1 |

| HEK293 | Normal Embryonic Kidney | > 100 |

Data are hypothetical and for illustrative purposes. A potent compound will have a low IC50 value. Crucially, comparing the IC50 in cancer cells to that in a non-cancerous cell line (like HEK293) provides an initial measure of selectivity.

Phase 2: Mechanistic Elucidation of Cell Death

Causality & Experimental Choice: A positive result in the MTT assay (i.e., a low micromolar IC50) confirms cytotoxicity. The next logical question is: How are the cells dying? A desirable mechanism for an anticancer drug is the induction of apoptosis (programmed cell death), as it is a controlled, non-inflammatory process. Necrosis, in contrast, is an uncontrolled form of cell death that can cause inflammation. The Annexin V/Propidium Iodide (PI) assay is the definitive method for distinguishing these states using flow cytometry[8].

During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane[9]. Annexin V is a protein that binds with high affinity to PS. By conjugating Annexin V to a fluorochrome (e.g., FITC), we can label early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. However, it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, intercalating with DNA to fluoresce brightly.

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

-

Cells treated with the compound at its IC50 and 2x IC50 concentrations.

-

Vehicle-treated control cells.

-

Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)

-

Cold PBS

-

Flow cytometer

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the vehicle (DMSO) and the compound at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To do this, collect the supernatant, wash the plate with PBS, and then trypsinize the remaining adherent cells. Combine the supernatant and the trypsinized cells for each sample. This step is critical to avoid underrepresenting the apoptotic population.

-

Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL[10].

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[9].

-

Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Trustworthiness Control: For proper setup of the flow cytometer, unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI are required to set compensation and gates correctly.

-

Data Presentation & Interpretation

Flow cytometry data is typically presented as a quadrant plot, which differentiates four cell populations:

-

Lower-Left (Annexin V- / PI-): Live, healthy cells.

-

Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

-

Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Table 2: Representative Apoptosis Assay Data for A549 Cells (48h Treatment)

| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| Vehicle (DMSO) | 94.5 | 3.1 | 2.4 |

| Compound (IC50) | 45.2 | 35.8 | 19.0 |

| Compound (2x IC50) | 15.7 | 50.3 | 34.0 |

Data are hypothetical and for illustrative purposes. A significant, dose-dependent increase in the Annexin V+ populations (early and late apoptotic) strongly indicates that 4-(p-Tolylamino-methyl)-1H-quinolin-2-one induces cell death primarily through apoptosis.

Visualization of Workflows and Pathways

To ensure clarity, the experimental logic and potential molecular mechanisms can be visualized.

Overall Experimental Workflow

This diagram illustrates the decision-making process from initial screening to mechanistic follow-up.

Caption: Logical workflow for the in vitro evaluation of a novel compound.

Hypothesized Molecular Target Pathway

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cell survival and proliferation[11]. This diagram shows a generic kinase signaling cascade that could be a potential target.

Caption: Hypothesized inhibition of a pro-survival kinase pathway.

Conclusion and Future Directions

This guide outlines a rigorous, phased approach for the initial in vitro characterization of 4-(p-Tolylamino-methyl)-1H-quinolin-2-one. By first confirming dose-dependent cytotoxicity with the MTT assay and then elucidating an apoptotic mechanism of action via Annexin V/PI staining, researchers can build a strong foundation for further investigation.

Positive and compelling results from this workflow would justify advancing the compound to more detailed mechanistic studies. These could include:

-

Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle[12].

-

Western Blot Analysis: To probe for key molecular markers of apoptosis, such as cleaved Caspase-3 and cleaved PARP, and to investigate the phosphorylation status of kinases in suspected pathways.

-

Target Identification Studies: To pinpoint the direct molecular target(s) of the compound.

This structured evaluation ensures that resources are spent efficiently, generating high-quality, trustworthy data to support the continued development of 4-(p-Tolylamino-methyl)-1H-quinolin-2-one as a potential novel anticancer agent.

References

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (Source: [Link])

-

Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. (Source: [Link])

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. (Source: [Link])

-

University of Iowa Flow Cytometry Facility. The Annexin V Apoptosis Assay. (Source: [Link])

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation. (Source: [Link])

-

Singh, P., Kumar, V., & Singh, S. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. (Source: [Link])

-

MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (Source: [Link])

-

Sharma, P. C., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry. (Source: [Link])

-

de Oliveira, R. B., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry. (Source: [Link])

-

Chetty, D. J., et al. (2013). Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. Bioorganic & Medicinal Chemistry Letters. (Source: [Link])

-

CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (Source: [Link])

-

Keri, R. S., et al. (2021). Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. IntechOpen. (Source: [Link])

-

Ali, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Scientific Reports. (Source: [Link])

-

Royal Society of Chemistry. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (Source: [Link])

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. (Source: [Link])

-

Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. (Source: [Link])

-

Jampilek, J., et al. (2009). Ring-substituted 4-hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules. (Source: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. clyte.tech [clyte.tech]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kumc.edu [kumc.edu]

- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. ijmphs.com [ijmphs.com]

- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Blueprint for Potency: An In-depth Technical Guide to the Structure-Activity Relationship of 4-Aminomethyl-quinolin-2-ones

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 4-aminomethyl-quinolin-2-ones, a promising scaffold in medicinal chemistry. As a senior application scientist, the following sections will dissect the intricate relationship between the molecular architecture of these compounds and their biological activities, offering insights into rational drug design and optimization.

The Quinolin-2-one Core: A Privileged Scaffold in Drug Discovery

The quinolin-2-one moiety is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] These compounds have demonstrated potential as anticancer, antibacterial, anti-inflammatory, and neuroprotective agents.[2] The inherent drug-like properties of the quinolin-2-one scaffold, coupled with its synthetic tractability, make it an attractive starting point for the development of novel therapeutics.[3] The focus of this guide, the 4-aminomethyl-quinolin-2-one subclass, introduces a key pharmacophoric feature that significantly influences the biological profile of these molecules.

Crafting the Molecular Framework: Synthetic Strategies for 4-Aminomethyl-quinolin-2-one Analogs

The synthesis of 4-aminomethyl-quinolin-2-one derivatives is pivotal for exploring their SAR. A robust and versatile synthetic route allows for the systematic modification of the scaffold at various positions. A common and effective method involves a multi-step synthesis commencing from 4-hydroxy-quinolin-2-one.

A representative synthetic pathway is the conversion of 4-methyl-quinolin-2-one to the key intermediate, 4-(bromomethyl)quinolin-2(1H)-one, which can then be subjected to nucleophilic substitution with various amines to yield the desired 4-aminomethyl derivatives.[3]

This synthetic approach offers the flexibility to introduce a wide variety of substituents on the amino group, which is crucial for a thorough investigation of the SAR.

Decoding the Structure-Activity Relationship: Key Determinants of Biological Potency

The biological activity of 4-aminomethyl-quinolin-2-ones is intricately linked to the nature and position of substituents on the quinolinone core and the aminomethyl side chain. The following sections delineate the key SAR findings for anticancer activity.

The Critical Role of the 4-Aminomethyl Moiety

The aminomethyl group at the C4-position is a critical determinant of activity. Modifications to the terminal amine have a profound impact on the anticancer potency of these compounds. A study involving a series of novel 4-(aminomethyl)quinolin-2(1H)-one derivatives evaluated against the A549 human lung cancer cell line revealed significant variations in activity based on the substituent attached to the amino group.[3]

| Compound | R-Group on Amino Moiety | IC50 (µM) against A549 cells |

| 7a | Boc-glycine | > 100 |

| 7b | Boc-L-phenylalanine | > 100 |

| 7c | Boc-L-tryptophan | > 100 |

| 7d | 4-Fluorophenyl | 75.2 |

| 7e | Morpholine | 45.3 |

Table 1: Anticancer activity of 4-(aminomethyl)quinolin-2(1H)-one derivatives with different substituents on the amino group.[3]

The data clearly indicates that the nature of the substituent on the nitrogen atom of the aminomethyl group is a key factor in determining the anticancer activity. The presence of a morpholine ring in compound 7e resulted in the most potent activity within this series, suggesting that a cyclic, electron-rich substituent is favorable for interacting with the biological target.[3] In contrast, bulky Boc-protected amino acid substituents led to a significant loss of activity.

Influence of Substituents on the Quinolinone Ring

While the primary focus of this guide is the 4-aminomethyl group, it is important to consider the influence of substituents on the quinolinone ring itself, based on the broader knowledge of quinoline SAR. For instance, in the context of 4-aminoquinolines as antimalarial agents, the presence of an electron-withdrawing group, such as a chlorine atom at the C7-position, is often crucial for activity. While this has not been systematically studied for 4-aminomethyl-quinolin-2-ones, it represents a key area for future investigation.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential. The following section provides a detailed methodology for assessing the in vitro anticancer activity of 4-aminomethyl-quinolin-2-one derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

-

Cell Culture:

-

Maintain the A549 human lung cancer cell line in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the test compounds in DMSO.

-

Serially dilute the stock solutions with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plates for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Future Directions and Unexplored Chemical Space

The investigation into the SAR of 4-aminomethyl-quinolin-2-ones is an evolving field with significant potential for the discovery of novel therapeutic agents. While initial studies have provided valuable insights, a vast chemical space remains to be explored.

Key areas for future research include:

-

Systematic modification of the quinolinone core: Investigating the impact of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions (C5, C6, C7, C8) on biological activity.

-

Expansion of the amine diversity: Exploring a wider range of cyclic and acyclic amines, as well as incorporating different linkers between the quinolinone core and the amino group.

-

Elucidation of the mechanism of action: Identifying the specific molecular targets of the most potent compounds to enable more targeted drug design.

-

In vivo evaluation: Progressing the most promising in vitro hits to in vivo models to assess their efficacy and pharmacokinetic properties.

By systematically exploring these avenues, the full therapeutic potential of the 4-aminomethyl-quinolin-2-one scaffold can be unlocked, paving the way for the development of next-generation therapeutics.

References

[4] Sharma, R., Soman, S. S., Patel, S. V., & Devkar, R. V. (2017). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents. Der Pharma Chemica, 9(12), 117-124. [Link] [5] Khadem, S., & Marles, R. J. (2024). Biological activity of natural 2-quinolinones. Natural Product Research, 1-15. [Link] [6] Pontiki, E., & Hadjipavlou-Litina, D. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(3), 993. [Link] [3] Sharma, R., Soman, S. S., Patel, S. V., & Devkar, R. V. (2017). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents. Der Pharma Chemica, 9(12), 117-124. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Preliminary Pharmacokinetic Profile of 4-(p-Tolylamino-methyl)-1H-quinolin-2-one

Introduction: The Quinolin-2-one Scaffold and the Imperative of Early Pharmacokinetic Assessment

The quinolin-2-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds with applications ranging from anticancer to antimicrobial agents. Its rigid, bicyclic structure provides a unique three-dimensional framework that can be strategically decorated with various functional groups to modulate pharmacological activity and pharmacokinetic properties. The compound 4-(p-Tolylamino-methyl)-1H-quinolin-2-one belongs to the 4-(aminomethyl)quinolin-2(1H)-one subclass, which has garnered significant interest for its potential as a potent anticancer agent.

In the rigorous and resource-intensive process of drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is not merely a procedural step but a critical determinant of its ultimate clinical viability. A promising lead candidate with high target potency can fail spectacularly in later stages if it possesses poor oral bioavailability, rapid metabolism leading to sub-therapeutic exposure, or unfavorable distribution characteristics. Therefore, establishing a preliminary pharmacokinetic (PK) profile is an exercise in risk mitigation, enabling researchers to prioritize candidates with the highest probability of success.

This guide provides a comprehensive technical overview of the methodologies used to establish a preliminary pharmacokinetic profile, using 4-(p-Tolylamino-methyl)-1H-quinolin-2-one as a representative molecule. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices. While specific experimental data for this exact molecule is not publicly available, this guide will present a representative profile based on structurally related quinoline derivatives and established predictive models, alongside the detailed, self-validating experimental systems required to generate definitive data.

Part 1: Physicochemical Properties and Predicted ADME Profile

The pharmacokinetic fate of a molecule is intrinsically linked to its fundamental physicochemical properties. For 4-(p-Tolylamino-methyl)-1H-quinolin-2-one, key characteristics such as lipophilicity, solubility, and ionization state govern its ability to traverse biological membranes, bind to plasma proteins, and interact with metabolic enzymes.

The presence of the p-tolyl group suggests a degree of lipophilicity, which is often crucial for passive diffusion across the lipid bilayers of the intestinal epithelium and target cells. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Computational (in silico) tools are invaluable for predicting these properties at the outset of a project.

Table 1: Predicted Physicochemical and ADME Properties of 4-(p-Tolylamino-methyl)-1H-quinolin-2-one

| Parameter | Predicted Value | Implication on Pharmacokinetics |

| Molecular Weight | 264.32 g/mol | Favorable for oral absorption (satisfies Lipinski's Rule of Five). |

| LogP (Lipophilicity) | 2.5 - 3.5 | Moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |

| Aqueous Solubility | Low to Moderate | May require formulation strategies to ensure adequate dissolution for oral absorption. |

| pKa (Basic) | 4.0 - 5.0 | The quinoline nitrogen may be partially protonated at physiological pH, influencing solubility and interactions. |

| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract.[1] |

| Caco-2 Permeability | Moderate to High | Suggests good potential for transcellular passive diffusion.[1] |

| CYP450 Inhibition | Potential inhibitor of CYP1A2, CYP2C19 | Warrants experimental investigation to assess the risk of drug-drug interactions.[1] |

| Plasma Protein Binding | High | The unbound fraction, which is pharmacologically active, is predicted to be low. |

Note: These values are estimations derived from in silico modeling of structurally similar quinoline analogs and require experimental verification.[1][2]

Part 2: In Vitro Pharmacokinetic Profiling: Foundational Experimental Protocols

In vitro assays form the bedrock of an early ADME assessment. They provide quantitative data on specific pharmacokinetic processes in a controlled, high-throughput environment, allowing for direct comparison and ranking of multiple drug candidates. The following sections detail the core assays and the rationale behind their design.

Intestinal Permeability Assessment: The Caco-2 Monolayer Assay

Causality: To be effective via oral administration, a drug must be absorbed across the intestinal epithelium. The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes that forms tight junctions and expresses key efflux transporters (like P-glycoprotein), thus mimicking the human intestinal barrier.[3] This assay determines the rate of a compound's passage across this barrier and identifies if it is a substrate for efflux pumps, which actively transport drugs back into the intestinal lumen, reducing absorption.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

-

Cell Culture: Caco-2 cells are seeded onto semi-permeable membrane inserts in a multi-well plate (e.g., Transwell™ system) and cultured for 21-24 days to allow for full differentiation and formation of a confluent, polarized monolayer.

-

Monolayer Integrity Verification: The integrity of the tight junctions is confirmed by measuring the Transepithelial Electrical Resistance (TEER) before the experiment. A high TEER value indicates a well-formed barrier.

-

Compound Preparation: A stock solution of 4-(p-Tolylamino-methyl)-1H-quinolin-2-one is prepared in DMSO and diluted to a final concentration (typically 1-10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES buffer, pH 7.4).

-

Apical to Basolateral (A→B) Permeability: The compound solution is added to the apical (upper) chamber of the insert. At predefined time points (e.g., 0, 30, 60, 90, 120 minutes), small aliquots are taken from the basolateral (lower) chamber. The volume removed is replaced with fresh transport buffer.

-

Basolateral to Apical (B→A) Permeability: In a separate set of wells, the compound solution is added to the basolateral chamber, and samples are taken from the apical chamber to measure the rate of efflux.

-

Sample Analysis: The concentration of the compound in all collected samples is quantified using a validated LC-MS/MS method (see Section 4).

-

Data Analysis: The apparent permeability coefficient (Papp), in cm/s, is calculated for both directions using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).

-

A is the surface area of the membrane.

-

C₀ is the initial concentration in the donor chamber.

-

-

Efflux Ratio (ER) Calculation: The ER is calculated as Papp (B→A) / Papp (A→B). An ER greater than 2 suggests that the compound is a substrate for active efflux transporters.

Self-Validation: The assay's validity is confirmed by running well-characterized control compounds in parallel:

-

High Permeability Control: (e.g., Propranolol) - Verifies the system's ability to measure rapid transport.

-

Low Permeability Control: (e.g., Atenolol) - Verifies the integrity of the cell monolayer (tight junctions).

-

Efflux Substrate Control: (e.g., Digoxin for P-gp) - Confirms that the efflux transporters are active.

Diagram 1: Caco-2 Permeability Assay Workflow

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Metabolic Stability Assessment: Liver Microsomal Stability Assay

Causality: The liver is the primary site of drug metabolism. Liver microsomes are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, the major family of enzymes responsible for the oxidative metabolism of most drugs. This assay determines a compound's intrinsic clearance (CLint), providing a crucial prediction of its metabolic half-life in vivo. A compound that is metabolized too quickly will have a short duration of action and may not achieve therapeutic concentrations.

Experimental Protocol: Microsomal Stability Assay

-

Reagent Preparation: Pooled liver microsomes (from rat or human) are thawed and diluted in a phosphate buffer (pH 7.4). A solution of the NADPH-regenerating system (cofactor required for CYP enzyme activity) is also prepared.

-

Incubation: The test compound (e.g., at 1 µM final concentration) is pre-incubated with the liver microsomes at 37°C for a few minutes to allow for temperature equilibration.

-

Reaction Initiation: The metabolic reaction is initiated by adding the NADPH-regenerating system.

-

Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

-

Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent compound, is transferred for analysis.

-

LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified by a validated LC-MS/MS method.

-

Data Analysis:

-

The natural logarithm of the percentage of the parent compound remaining is plotted against time.

-

The slope of the linear portion of this plot gives the elimination rate constant, k.

-

The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

-

The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein).

-

Self-Validation:

-

Positive Control (High Clearance): (e.g., Verapamil) - Ensures the metabolic activity of the microsomes and cofactors.

-

Negative Control (Low Clearance): (e.g., Warfarin) - Confirms that compound disappearance is due to metabolism and not non-specific binding or instability.

-

-NADPH Control: A parallel incubation is run without the NADPH cofactor. Significant disappearance of the compound in this control indicates non-CYP mediated degradation or instability.

Table 2: Representative In Vitro Metabolic Stability Data

| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg) | Predicted In Vivo Clearance Class |

| 4-(p-Tolylamino-methyl)-1H-quinolin-2-one (Predicted) | 45 | 15.4 | Low to Moderate |

| Verapamil (High Clearance Control) | < 10 | > 69.3 | High |

| Warfarin (Low Clearance Control) | > 120 | < 5.8 | Low |

Plasma Protein Binding Assessment: Rapid Equilibrium Dialysis (RED) Assay

Causality: Once absorbed into the bloodstream, drugs can bind to plasma proteins like albumin and α1-acid glycoprotein. According to the "free drug hypothesis," only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared by metabolism or excretion. Highly protein-bound drugs may have a longer half-life but require higher total concentrations to achieve a therapeutic effect. The Rapid Equilibrium Dialysis (RED) method is the gold standard for accurately determining this free fraction.

Experimental Protocol: RED Assay

-